N-Ethyl-N-(2-hydroxyethyl)nitrosamine
Overview
Description
N-Ethyl-N-(2-hydroxyethyl)nitrosamine is a nitrosamine compound where one of the ethyl groups in N-nitrosodiethylamine is replaced by a 2-hydroxyethyl group . This compound is primarily used in scientific research to induce renal and liver tumors in rodents, making it a valuable tool in cancer research .
Scientific Research Applications
N-Ethyl-N-(2-hydroxyethyl)nitrosamine is extensively used in scientific research, particularly in the fields of:
Chemistry: As a reagent in various chemical reactions and studies.
Biology: To study the effects of nitrosamines on biological systems.
Medicine: In cancer research to induce tumors in animal models for studying carcinogenesis and testing anti-cancer drugs.
Industry: Used in the synthesis of other chemical compounds and as a reference standard in analytical chemistry
Mechanism of Action
Target of Action
N-Ethyl-N-(2-hydroxyethyl)nitrosamine is a nitrosamine compound that primarily targets the liver and kidneys . It is known to induce renal and liver tumors in rodents .
Mode of Action
It is known to be a carcinogenic agent . Carcinogens are substances that induce a process of carcinogenesis by corrupting normal cellular pathways, leading to the acquisition of tumoral capabilities .
Biochemical Pathways
As a carcinogen, it is likely to interfere with normal cell signaling pathways, leading to uncontrolled cell growth and division .
Result of Action
The primary result of this compound’s action is the induction of renal and liver tumors in rodents . This indicates that the compound has a significant impact at the molecular and cellular levels, disrupting normal cell function and leading to the development of cancer.
Action Environment
Like many chemical compounds, its stability and activity may be affected by factors such as temperature, ph, and the presence of other chemicals .
Safety and Hazards
N-Ethyl-N-(2-hydroxyethyl)nitrosamine is classified as a carcinogenic agent. It is suspected of causing genetic defects and may cause cancer. Safety precautions include wearing protective gloves, clothing, eye protection, and face protection. If exposed or concerned, one should seek medical advice or attention .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Ethyl-N-(2-hydroxyethyl)nitrosamine can be synthesized through the nitrosation of N-ethyl-N-(2-hydroxyethyl)amine. The reaction typically involves the use of nitrosating agents such as sodium nitrite in an acidic medium .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scaled-up reaction conditions to meet industrial demands .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form amines and other related compounds.
Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Oxidized nitrosamines and related compounds.
Reduction: Amines and other reduced products.
Substitution: Substituted nitrosamines with different functional groups.
Comparison with Similar Compounds
N-Nitrosodiethylamine: Similar structure but lacks the 2-hydroxyethyl group.
N-Nitrosomorpholine: Contains a morpholine ring instead of the ethyl and hydroxyethyl groups.
N-Nitrosopyrrolidine: Contains a pyrrolidine ring instead of the ethyl and hydroxyethyl groups.
Uniqueness: N-Ethyl-N-(2-hydroxyethyl)nitrosamine is unique due to its specific structure, which allows it to induce specific types of tumors in animal models, making it particularly valuable in cancer research .
Properties
IUPAC Name |
N-ethyl-N-(2-hydroxyethyl)nitrous amide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-2-6(5-8)3-4-7/h7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQBPUIXFDQDRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157062 | |
Record name | N-Ethyl-N-hydroxyethylnitrosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; [TCI America MSDS] | |
Record name | N-Ethyl-N-hydroxyethylnitrosamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21322 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000906 [mmHg] | |
Record name | N-Ethyl-N-hydroxyethylnitrosamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21322 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13147-25-6 | |
Record name | 2-(Ethylnitrosoamino)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13147-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-N-hydroxyethylnitrosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013147256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethyl-N-hydroxyethylnitrosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[ethyl(nitroso)amino]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ETHYL-N-(2-HYDROXYETHYL)NITROSAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB5Z268XDH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does EHEN contribute to the development of liver and kidney cancer in experimental models?
A1: EHEN acts as an initiator in the two-stage carcinogenesis model. [, ] This means it causes initial damage to the DNA of cells in the liver and kidneys, potentially leading to mutations that can initiate the cancer development process. In the studies discussed, EHEN was administered to rats for a short period, followed by exposure to a suspected tumor-promoting agent, ethyl tertiary-butyl ether (ETBE). The results showed that EHEN exposure, followed by ETBE, led to a significant increase in the incidence of liver and kidney tumors in these animals. This suggests that EHEN effectively initiates the carcinogenic process, which is then promoted by subsequent exposure to tumor promoters like ETBE.
Q2: What is the significance of the "no-observed-effect level" identified for ETBE in these studies, and how does it relate to EHEN's effects?
A2: The research identified a "no-observed-effect level" (NOEL) of 500 mg/kg/day for ETBE in promoting EHEN-induced carcinogenesis in rats. [, ] This means that below this dosage of ETBE, no statistically significant increase in tumor development was observed in the animals previously exposed to EHEN. This finding is crucial for understanding the potency of ETBE as a tumor promoter in the context of EHEN exposure. While EHEN initiates the carcinogenic process, the subsequent exposure to a promoter like ETBE is crucial for the progression of the initiated cells towards tumor formation. Identifying the NOEL for potential tumor promoters like ETBE helps in assessing the risk associated with exposure to these agents following initiation by carcinogens like EHEN.
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